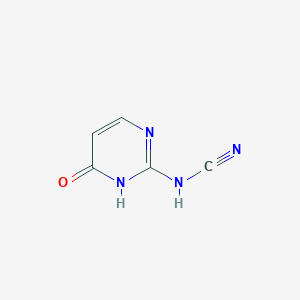
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring with a cyanamide group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate pyrimidine derivatives with cyanamide under controlled conditions. One common method involves the nucleophilic addition of cyanamide to a pyrimidine precursor, followed by cyclization and oxidation steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Wissenschaftliche Forschungsanwendungen
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(6-Oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles: These compounds share a similar pyrimidine core but have different substituents, leading to varied biological activities.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors: These compounds are structurally related and are studied for their enzyme inhibitory properties.
Uniqueness
(6-Oxo-1,6-dihydropyrimidin-2-yl)cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, allows for versatile chemical modifications, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
51741-99-2 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
(6-oxo-1H-pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C5H4N4O/c6-3-8-5-7-2-1-4(10)9-5/h1-2H,(H2,7,8,9,10) |
InChI-Schlüssel |
VCFYWWCOJWURLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(NC1=O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


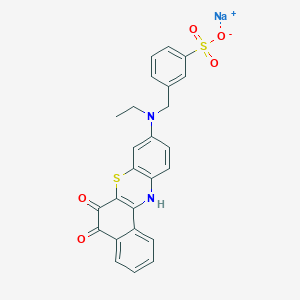

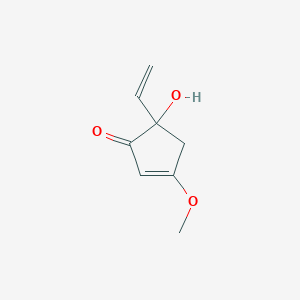
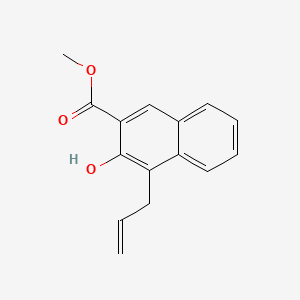
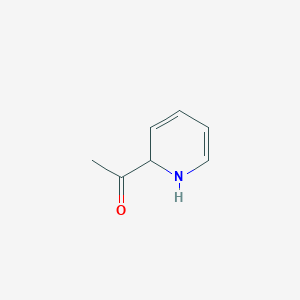
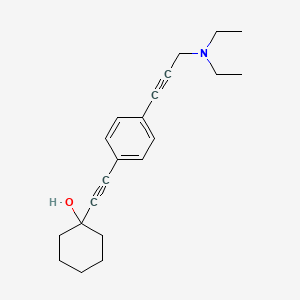
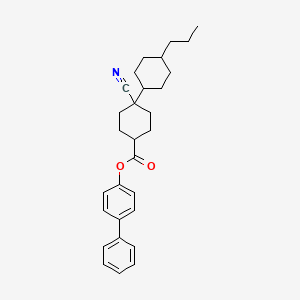

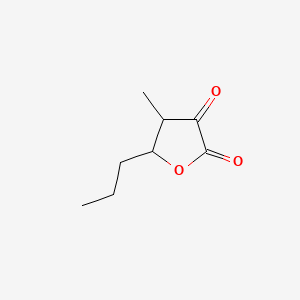

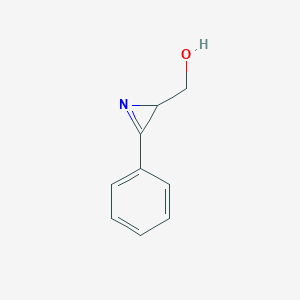


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
